1-(3-Methylphenyl)-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-methyl-1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit cyclin-dependent kinases (CDKs) .
Preparation Methods
The synthesis of 4-methyl-1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like dichloromethane . Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
4-methyl-1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents such as alkyl halides or sulfonates.
Scientific Research Applications
4-methyl-1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 4-methyl-1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar compounds to 4-methyl-1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- 4-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 4-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 4-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and specificity . The uniqueness of 4-methyl-1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine lies in its specific substitution pattern, which contributes to its potent CDK2 inhibitory activity and potential therapeutic applications .
Properties
Molecular Formula |
C18H21N5 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H21N5/c1-13-6-8-22(9-7-13)17-16-11-21-23(18(16)20-12-19-17)15-5-3-4-14(2)10-15/h3-5,10-13H,6-9H2,1-2H3 |
InChI Key |
UYGCPQAXLXDRDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC(=C4)C |
Origin of Product |
United States |
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